molecular formula C21H21N3O3S B2873917 2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958703-35-0

2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2873917
CAS No.: 958703-35-0
M. Wt: 395.48
InChI Key: WJWWOADYSGKMJX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thieno-pyrazole core substituted with an o-tolyl group (ortho-methylphenyl) at position 2 and a 2-ethoxybenzamide moiety at position 2. The ethoxy group and the sulfoxide (5-oxido) functionalize the heterocyclic system, influencing electronic properties and solubility. Such derivatives are frequently explored as autotaxin inhibitors, targeting lipid signaling pathways implicated in fibrosis and cancer .

Properties

IUPAC Name

2-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-19-11-7-5-9-15(19)21(25)22-20-16-12-28(26)13-17(16)23-24(20)18-10-6-4-8-14(18)2/h4-11H,3,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWWOADYSGKMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzamide Moiety

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6)
  • Structural Differences : Replaces the ethoxy group with a bromine atom at the benzamide’s para position and substitutes o-tolyl with p-tolyl (para-methylphenyl).
  • p-Tolyl vs. o-Tolyl: The para-methyl group may alter steric interactions in binding pockets, affecting inhibitor potency .
3,4-Diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Structural Differences : Features diethoxy substituents at positions 3 and 4 of the benzamide ring.
  • Steric Hindrance: Bulkier substituents may impede binding to autotaxin’s active site .

Core Heterocycle Modifications

N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide
  • Structural Differences: Replaces the thieno-pyrazole core with a 1,3,4-thiadiazole ring and lacks the sulfoxide group.
  • Impact: Planarity and Hydrogen Bonding: The thiadiazole’s planar structure facilitates intermolecular N–H···N hydrogen bonds (e.g., dimer stabilization via N6–H6···N3 interactions ). Electronic Effects: Thiadiazole’s electron-deficient nature contrasts with the sulfoxide-containing thieno-pyrazole, altering charge distribution and binding affinity.
  • Synthesis: Prepared via benzoylation of 5-amino-2-ethoxy-1,3,4-thiadiazole using triethylamine and benzoyl chloride .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Benzamide Substituent Aryl Group Key Properties/Activity
2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Thieno-pyrazole (5-oxido) 2-ethoxy o-tolyl Autotaxin inhibitor (proposed)
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno-pyrazole (5-oxo) 4-bromo p-tolyl Higher logP; reduced H-bonding
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-thiadiazole None None Planar dimerization; intermediate

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